

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Tetramisole

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Compound of Interest

Compound Name: (+-)-Tetramisole

Cat. No.: B1196661

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: December 13, 2025

Abstract

Tetramisole, a synthetic imidazothiazole derivative, is a compound of significant interest in the fields of medicine and pharmacology. It exists as a racemic mixture of two stereoisomers: the levorotatory (S)-enantiomer, levamisole, and the dextrorotatory (R)-enantiomer, dexamisole.^[1] While possessing the same chemical formula and connectivity, these enantiomers exhibit markedly different pharmacological profiles. Levamisole is a potent anthelmintic and a well-documented immunomodulator, whereas dexamisole has negligible anthelmintic properties but displays notable antidepressant-like activity.^[1] This technical guide provides a comprehensive analysis of the chemical structure, stereochemistry, and key experimental methodologies related to Tetramisole and its isomers, offering valuable insights for researchers in pharmacology and drug development.

Chemical Structure of Tetramisole

Tetramisole is a heterocyclic compound featuring a fused imidazothiazole ring system with a phenyl substituent.

- IUPAC Name: 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,2]thiazole^{[1][2]}

- Molecular Formula: $C_{11}H_{12}N_2S$ [2][3]
- Molecular Weight: 204.29 g/mol [2]

The core structure consists of an imidazole ring fused to a thiazole ring. The phenyl group is attached at the 6-position of this fused ring system. The presence of a chiral center at the C6 position gives rise to its stereoisomerism.[1]

Stereoisomers of Tetramisole

Tetramisole is a racemic mixture, meaning it is composed of equal amounts of two enantiomers, which are non-superimposable mirror images of each other.[1][4] These enantiomers are:

- Levamisole: The (S)-(-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole isomer.[1] It is the levorotatory enantiomer and is responsible for the majority of the anthelmintic and immunomodulatory activity of tetramisole.[1][4][5]
- Dexamisole: The (R)-(+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole isomer.[1] It is the dextrorotatory enantiomer and is largely inactive as an anthelmintic but has shown antidepressant-like effects.[1]

The spatial arrangement of the phenyl group at the chiral C6 carbon is the key structural feature that dictates the differential interaction of these enantiomers with their biological targets.[1]

Data Presentation

Table 1: Physicochemical Properties of Tetramisole and its Stereoisomers

Property	Tetramisole (racemic)	Levamisole	Dexamisole
IUPAC Name	(±)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole	(S)-(-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole	(R)-(+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
Synonyms	(±)-Tetramisole, Tetramizole	(-)-Tetramisole, L(-)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole	(+)-Tetramisole
Molecular Formula	C ₁₁ H ₁₂ N ₂ S[2][3]	C ₁₁ H ₁₂ N ₂ S[5]	C ₁₁ H ₁₂ N ₂ S
Molecular Weight	204.29 g/mol [2]	204.29 g/mol	204.29 g/mol
CAS Number	5036-02-2[2][3]	14769-73-4	14769-74-5
Hydrochloride CAS	5086-74-8[6][7][8]	16595-80-5	Not specified
Hydrochloride Mol. Wt.	240.75 g/mol [6][7][8]	240.75 g/mol	240.75 g/mol

Table 2: Comparison of Biological Activities of Levamisole and Dexamisole

Activity	Levamisole	Dexamisole
Anthelmintic Activity	Potent agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis.[1][9]	Negligible anthelmintic properties.[1]
Immunomodulatory Effects	Restores depressed immune function by stimulating antibody formation and enhancing T-cell responses.[5]	Generally considered less active immunomodulator.[9]
Central Nervous System Effects	Displays antidepressant-like activity, potentially by inhibiting norepinephrine reuptake.[1]	
Alkaline Phosphatase Inhibition	Inhibitor of various mammalian alkaline phosphatases.[5][6]	Less potent inhibitor compared to Levamisole.
Pharmacokinetics	Shorter apparent elimination half-life (2.87–4.77 h).[10][11]	Longer apparent elimination half-life (7.02–10.0 h).[10][11]

Experimental Protocols

Enantioselective Quantification of Levamisole and Dexamisole in Serum Samples by LC-MS/MS

This protocol is adapted from the methodology described for the chiral analysis of tetramisole stereoisomers.[10][11]

Objective: To develop and validate a stereoselective method for the simultaneous quantification of levamisole and dexamisole in serum.

Materials:

- Levamisole and Dexamisole analytical standards
- Racemic tetramisole

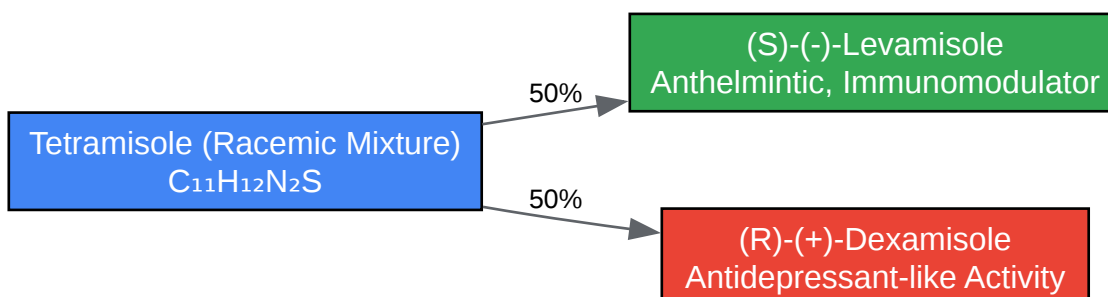
- Internal standard (e.g., racemic tetramisole-d5)
- Methanol, acetonitrile (LC-MS grade)
- Formic acid
- Human serum
- Solid-phase extraction (SPE) cartridges
- Chiral HPLC column
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Standard Solution Preparation:
 - Prepare individual stock solutions of levamisole, dexamisole, and the internal standard in methanol.
 - Prepare calibration standards and quality control samples by spiking blank human serum with appropriate volumes of the stock solutions.
- Sample Preparation (Solid-Phase Extraction):
 - To 1 mL of serum sample, add the internal standard.
 - Precondition the SPE cartridge with methanol followed by water.
 - Load the serum sample onto the SPE cartridge.
 - Wash the cartridge with water and then with a low percentage of organic solvent to remove interferences.
 - Elute the analytes with methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.

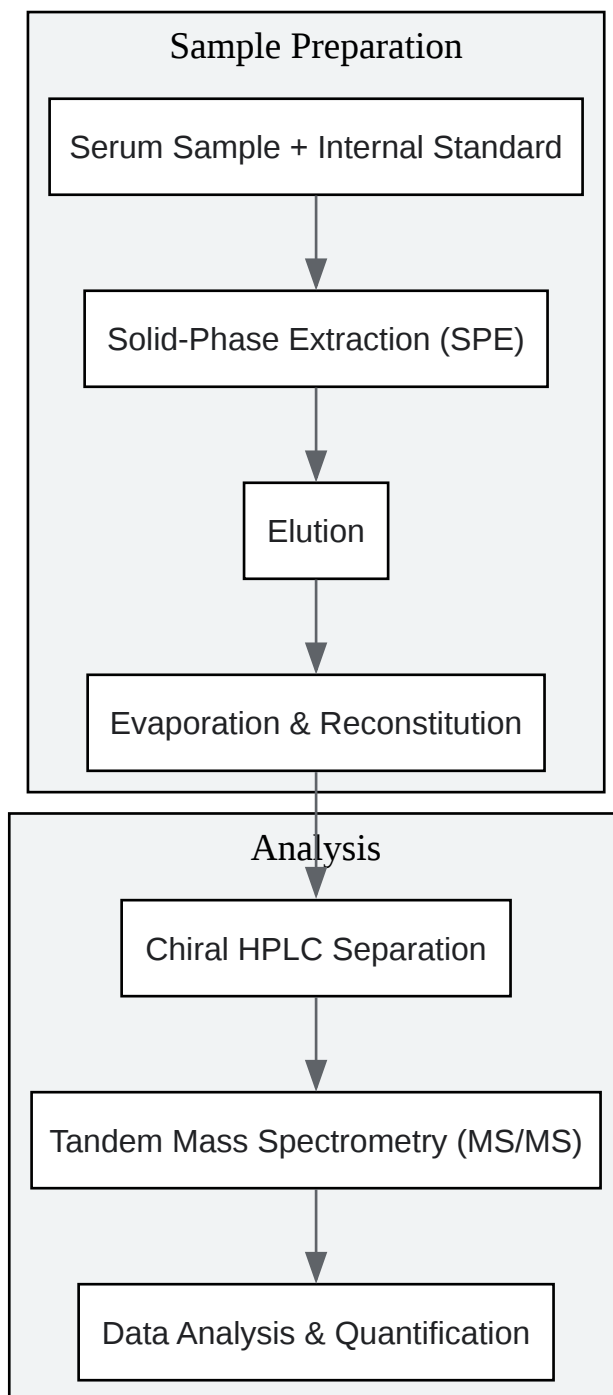
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Use a chiral stationary phase column capable of separating the enantiomers.
 - Employ an isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a modifier like formic acid.
 - Optimize the flow rate and column temperature for optimal separation.
 - Mass Spectrometric Detection:
 - Utilize an electrospray ionization (ESI) source in positive ion mode.
 - Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
 - Select specific precursor-to-product ion transitions for levamisole, dexamisole, and the internal standard for quantification.
- Method Validation:
 - Assess the method for selectivity, sensitivity (limit of detection and quantification), linearity, precision, accuracy, recovery, and matrix effects according to established guidelines.

Mandatory Visualizations



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Caption: Relationship between Tetramisole and its stereoisomers.



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Caption: Experimental workflow for chiral separation of Tetramisole isomers.

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